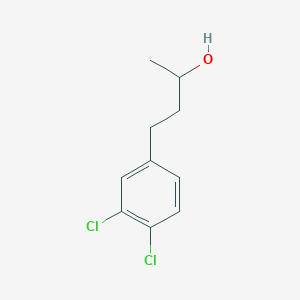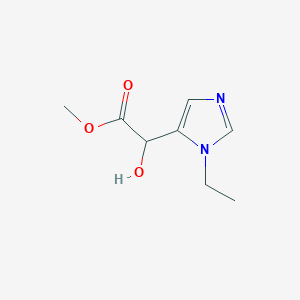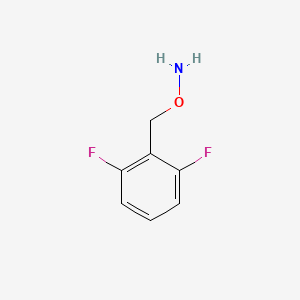
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropane ring attached to a phenyl group that is substituted with methoxy and methyl groups
Méthodes De Préparation
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol typically involves the following steps:
Cyclopropanation Reaction: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Substitution Reactions: The phenyl group can be functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The cyclopropane ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)cyclopropan-1-ol: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)cyclopropan-1-ol: Lacks the methoxy group on the phenyl ring.
1-Phenylcyclopropan-1-ol: Lacks both the methoxy and methyl groups on the phenyl ring.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(3-methoxy-4-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-9(7-10(8)13-2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
HDNBERZHYFQBAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CC2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)



